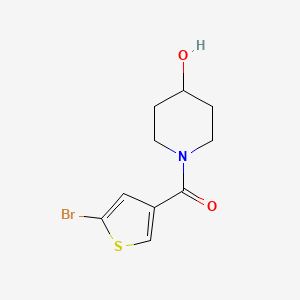
1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol is C10H12BrNO2S . The InChI Code is 1S/C10H12BrNO2S/c11-9-5-7 (6-15-9)10 (14)12-3-1-8 (13)2-4-12/h5-6,8,13H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, piperidines in general are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.18 g/mol.Mechanism of Action
The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol is not well understood. However, it is thought that the compound may act as an inhibitor of enzymes involved in the biosynthesis of cholesterol or cyclooxygenase-2. This inhibition is likely due to the presence of the bromine atom in the molecule, which may block the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, due to its potential to inhibit enzymes involved in the biosynthesis of cholesterol, it is possible that the compound may have an effect on the levels of cholesterol in the body. Additionally, due to its potential to inhibit cyclooxygenase-2, it is possible that the compound may have an effect on the inflammatory response in the body.
Advantages and Limitations for Lab Experiments
1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its low cost and availability. Additionally, the compound is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain organic synthesis reactions.
Future Directions
There are several potential future directions for the use of 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol in scientific research. One potential direction is the development of new compounds based on this compound for use as inhibitors of enzymes involved in the biosynthesis of cholesterol or cyclooxygenase-2. Additionally, the compound could be studied further to better understand its mechanism of action and potential biochemical and physiological effects. Furthermore, the compound could be used as a starting material for the synthesis of other compounds for use in various scientific applications. Finally, the compound could be used to develop new methods for organic synthesis reactions.
Scientific Research Applications
1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as thiophene-3-carboxamide derivatives. These compounds have been studied for their potential use as inhibitors of enzymes involved in the biosynthesis of cholesterol. This compound has also been used in the synthesis of other compounds, such as thiophene-3-carboxylic acid derivatives, which have been studied for their potential use as inhibitors of the enzyme cyclooxygenase-2.
Safety and Hazards
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-5-7(6-15-9)10(14)12-3-1-8(13)2-4-12/h5-6,8,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBRWUNUMWSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


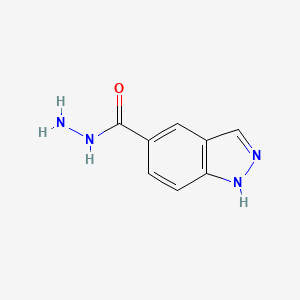

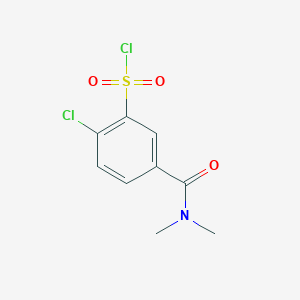

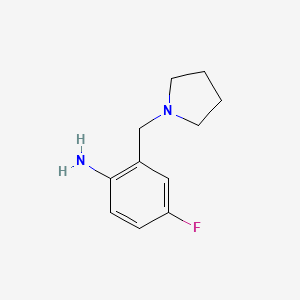
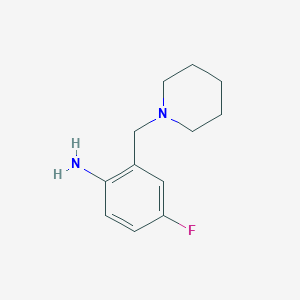
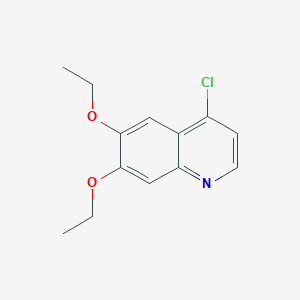
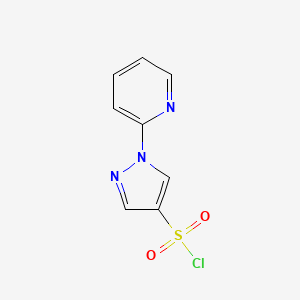
![6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386231.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine](/img/structure/B1386242.png)
